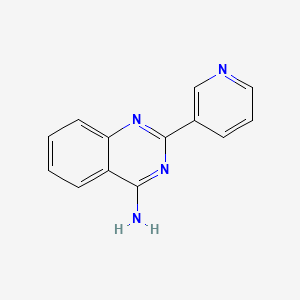

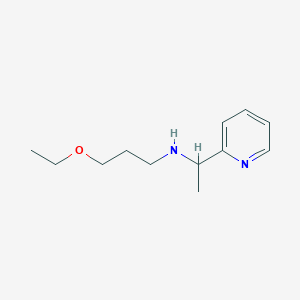

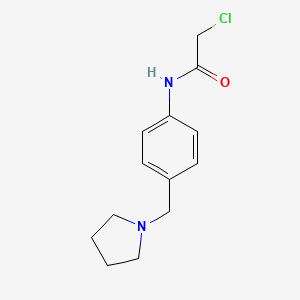

![molecular formula C12H19NO3 B1306479 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol CAS No. 380589-62-8](/img/structure/B1306479.png)

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is a chemical structure that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the analysis of the compound . For instance, the synthesis of related aromatic ethanol derivatives and their molecular structures are explored, as well as the use of ethanol as a solvent or a component in various reactions .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the Knoevenagel condensation reaction , and the opening of the epoxide ring by N,N-disubstituted ethylenediamines . These methods could potentially be adapted for the synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H-NMR, and X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol, ensuring the correct formation of the compound and understanding its crystalline properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving ethanol or ethanol derivatives. For example, 2-(pyridin-2-yl)ethanol is used as a protecting group for carboxylic acids and can be selectively removed after polymerization . Similarly, 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol could potentially undergo reactions where it acts as a protecting group or participates in polymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanol and its derivatives are influenced by intermolecular hydrogen bonding, as seen in the study of dimethoxyethane/ethanol solutions . The properties of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol would likely be affected by the presence of the dimethoxy-phenyl group and the ethanolamine moiety, which could lead to unique interactions and properties.

Aplicaciones Científicas De Investigación

1. Reactions with Amino Alcohols

2-(N,N-Dimethylamino)ethanol, a derivative of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol, has been shown to replace MeO and Et2N groups in silacyclobutanes, leading to the formation of dimethylaminoethoxy derivatives. This is significant in the context of reactions involving amino alcohols and silacyclobutanes (Pestunovich et al., 2006).

2. Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds, such as 1,1-diethoxy-3-isothiocyanatobutane, which can be further used to prepare various other compounds, showcasing its utility in organic synthesis (Fisyuk et al., 1997).

3. Differentiation of Receptors

Structural modification of this compound alters sympathomimetic activity. It has been used to differentiate β-receptor populations into β-1 and β-2 types, indicating its significance in pharmacological research (Lands et al., 1967).

4. DNA Polymerase Substrates

A modified version of this compound has been used in the preparation of a novel phosphoramidite monomer, which can attach a deoxynucleotide to the carboxy terminus of a PNA oligomer. This demonstrates its application in molecular biology and genetics (Lutz et al., 1999).

5. Study of Solvolysis

The compound has been used to study the solvolysis rates of certain derivatives, providing insights into the effects of various substituents on solvolysis reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Fujio et al., 2007).

6. Study of Supramolecular Structures

It has been involved in the study of the supramolecular structure of certain complexes, demonstrating its role in understanding the molecular interactions and structures in complex systems (Rybalova et al., 2007).

Propiedades

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)ethylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(13-6-7-14)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCQYMRNXYGRGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

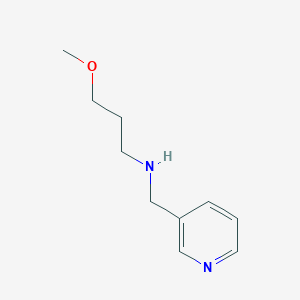

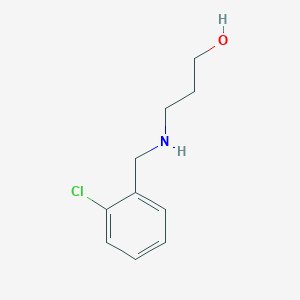

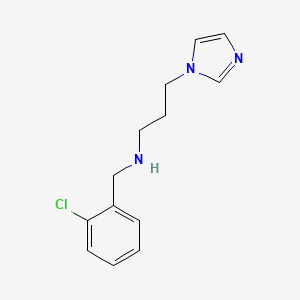

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

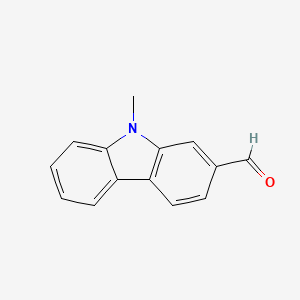

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)